3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate

DPPH assay free radical scavenging antioxidant potency

3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate is the IUPAC systematic name for the naturally occurring L-(+)-ergothioneine (EGT; CAS 497-30-3), a histidine-derived thiourea betaine with the molecular formula C₉H₁₅N₃O₂S. It belongs to the class of 2-thioimidazole amino acid betaines and is biosynthesized exclusively by fungi, mycobacteria, and certain cyanobacteria; vertebrates acquire it solely through dietary intake via the highly specific organic cation transporter OCTN1 (SLC22A4).

Molecular Formula C9H15N3O2S
Molecular Weight 229.30 g/mol
Cat. No. B12278927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate
Molecular FormulaC9H15N3O2S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-]
InChIInChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)
InChIKeySSISHJJTAXXQAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate (Ergothioneine): Compound Class, Physicochemical Identity, and Biological Niche for Procurement Evaluation


3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate is the IUPAC systematic name for the naturally occurring L-(+)-ergothioneine (EGT; CAS 497-30-3), a histidine-derived thiourea betaine with the molecular formula C₉H₁₅N₃O₂S [1]. It belongs to the class of 2-thioimidazole amino acid betaines and is biosynthesized exclusively by fungi, mycobacteria, and certain cyanobacteria; vertebrates acquire it solely through dietary intake via the highly specific organic cation transporter OCTN1 (SLC22A4) [2]. Unlike conventional low-molecular-weight thiols such as glutathione (GSH), ergothioneine exists predominantly as a thione tautomer at physiological pH, conferring exceptional oxidative stability and a distinct redox profile [3]. As a naturally occurring, GRAS-positioned, water-soluble antioxidant with a dedicated mammalian transporter system, EGT occupies a unique intersection of dietary supplement, cosmetic active, and pharmaceutical candidate that no generic thiol antioxidant can replicate.

Why Generic Antioxidant Substitution Fails for 3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate (Ergothioneine): Transporter Dependency, Tautomeric Uniqueness, and Kinetic Selectivity


Ergothioneine cannot be interchanged with glutathione, hercynine, selenoneine, ovothiols, CoQ10, or generic polyphenolic antioxidants without fundamentally altering the biological outcome. Unlike glutathione, which relies on passive diffusion and cytoplasmic localization, EGT enters cells exclusively through the OCTN1 transporter (Km = 4.68 µM) and concentrates in mitochondria and the nucleus [1]. Its thione-predominant tautomeric equilibrium renders it resistant to auto-oxidation under conditions that rapidly degrade free thiols like GSH, and its reaction mechanism with singlet oxygen proceeds via a distinct [2+2] cycloaddition pathway not available to the des-sulfur analog hercynine [2]. Selenoneine, while structurally analogous, exhibits different reactivity and instability profiles that currently preclude its scalable commercial use [3]. These differences are not incremental—they are mechanistic and compartment-level, meaning that substituting EGT with a generic antioxidant will miss the OCTN1-dependent mitochondrial protection and singlet-oxygen-specific chemistry that define its functional niche.

Quantitative Differentiation Evidence for 3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate (Ergothioneine) Against Closest Analogs


DPPH Radical Scavenging: 6.4-Fold Superiority Over Reduced Glutathione and 46-Fold Over Coenzyme Q10 at Equal Mass Concentration

In a direct head-to-head DPPH radical scavenging assay, ergothioneine (EGT) demonstrated 6.4-fold higher scavenging rate than reduced glutathione (GSH) and 46-fold higher than coenzyme Q10 at an equivalent concentration of 50 ppm [1]. The assay employed the standard DPPH spectrophotometric method with quantification of percentage inhibition relative to control. This result establishes EGT's superior single-electron/hydrogen-atom transfer capacity under identical test conditions against the two most widely used antioxidant benchmarks in formulation.

DPPH assay free radical scavenging antioxidant potency glutathione comparator

Total Oxyradical Scavenging Capacity (TOSC): 25% Higher Anti-Peroxyl Activity Than Trolox and 60% Higher Anti-Hydroxyl Activity Than Uric Acid

Quantitative TOSC (Total Oxyradical Scavenging Capacity) measurements revealed that ergothioneine outperforms classical reference antioxidants across multiple radical species. Against peroxyl radicals, EGT scored 5.53 ± 1.27 TOSC units versus 4.4 ± 0.6 for trolox (the water-soluble vitamin E analog), representing a 25% increase (P < 0.01) [1]. Against hydroxyl radicals, EGT achieved 0.34 ± 0.09 units compared with 0.21 ± 0.04 for uric acid—a 60% improvement (P < 0.001) [1]. For peroxynitrite, EGT reached 5.2 ± 1.0 units versus 4.7 ± 0.9 for uric acid (10% higher, P < 0.05) [1]. Critically, glutathione was included in the same assay panel and was less effective than all tested compounds against all three radical species, confirming EGT's broad-spectrum advantage is not limited to a single oxidant class.

TOSC assay peroxyl radical hydroxyl radical peroxynitrite trolox comparator

OCTN1 (ETT) Transporter Specificity: Km of 4.68 µM and >100-Fold Transport Efficiency Over Non-Cognate Substrates Confirms a Dedicated, Non-Redundant Uptake System

The ergothioneine transporter ETT (OCTN1/SLC22A4) exhibits saturable, high-affinity uptake of ergothioneine with a Km of 4.68 µM and Vmax of 532 pmol/min/mg protein in heterologous HEK293 expression systems [1]. Crucially, a systematic substrate selectivity check demonstrated that the transport efficiency (TE) for gabapentin—the closest structural analog that showed any detectable transport—was approximately 100-fold lower than the TE for ergothioneine (50–200 µL/min per mg protein) [2]. Other suggested substrates including saracatinib, cytarabine, gemcitabine, metformin, and oxaliplatin showed no ETT-mediated uptake above control levels [2]. The transporter does not accept hercynine (the des-sulfur precursor) or cationic drugs as physiologically relevant substrates. Cells lacking ETT are effectively impermeable to EGT because the zwitterionic compound cannot passively cross phospholipid bilayers [1].

OCTN1 SLC22A4 ergothioneine transporter Km substrate specificity

Singlet Oxygen Reactivity: ≥50-Fold Kinetic Preference Over Glutathione and a Mechanistically Distinct Pathway from the Des-Sulfur Analog Hercynine

When challenged with pure singlet oxygen (¹O₂) generated by thermolysis of DHPNO₂ at 37°C and pH 7.4, ergothioneine (ET) and hercynine (ET minus sulfur) exhibited fundamentally divergent reaction mechanisms [1]. Hercynine reacted via [4+2] cycloaddition, producing a carbonyl at position 2 of the imidazole ring—an irreversible oxidative modification. In contrast, ET reacted via [2+2] cycloaddition and Schenck ene reactions, generating products consistent with 4,5-dioxetane and hydroperoxide intermediates that retain the potential for regeneration [1]. Quantitatively, ¹O₂ showed at least 50-fold preference for ET over GSH and at least 250-fold preference for ET over TRIS in the initial reaction [1]. Remarkably, the loss of ET was almost completely abolished in the presence of 5 mM GSH (indicating regeneration), whereas hercynine products underwent irreversible decomposition [1]. This demonstrates that the 2-thioimidazole sulfur is not merely an incremental improvement but enables a qualitatively different and regenerable antioxidant mechanism.

singlet oxygen hercynine reaction mechanism cycloaddition regeneration

Accelerated Stability: >97% Active Retention After 6 Months at 40°C/75% RH Versus Glutathione's Rapid Oxidative Degradation Under Ambient Conditions

In a six-month accelerated stability study under ICH conditions (40°C, 75% relative humidity), ergothioneine retained >97% of its initial concentration as quantified by HPLC, with no detectable degradation products above the threshold [1]. This stability profile contrasts sharply with reduced glutathione, which undergoes rapid auto-oxidation to the disulfide (GSSG) in aqueous solution, requiring nitrogen-flushed packaging, EDTA chelation, and encapsulation to achieve even marginal shelf stability in finished formulations [2]. At pH 5, a 0.05% ergothioneine solution remains within 1% of its initial concentration after heating for 60 days at 40°C [3], further corroborating its exceptional thermal and pH tolerance. The thione tautomer, which predominates at physiological pH, is intrinsically resistant to the oxidative dimerization that plagues free thiols like GSH [4].

stability shelf life formulation HPLC glutathione degradation

Evidence-Backed Application Scenarios Where 3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate (Ergothioneine) Provides Non-Substitutable Value


Topical Ophthalmic Formulations Requiring Non-Invasive Posterior Segment Delivery

Ergothioneine eye drops achieved peak fundus concentrations of 1181 ± 56 ng/g at 0.5 h post-application with zero ocular irritation (score 0) in a rabbit model, confirming penetration through corneal and scleral barriers to the posterior segment [1]. This non-invasive delivery profile, combined with the DPPH scavenging data (6.4-fold vs. GSH) and 97% six-month stability [1], positions EGT as a uniquely viable active for age-related macular degeneration and diabetic retinopathy formulations where glutathione cannot achieve comparable delivery or stability. No generic antioxidant has demonstrated equivalent posterior segment penetrance via topical administration.

Aqueous Cosmetic Serums Requiring Transparent Packaging and 24-Month Ambient Shelf Life

The thione tautomer of ergothioneine is intrinsically resistant to oxidative dimerization, enabling stable aqueous formulations across pH 3–8 with >97% retention after six months at 40°C/75% RH [1][2]. This contrasts with glutathione, which oxidizes rapidly in solution and demands nitrogen-flushed, airless packaging [3]. For cosmetic brands seeking transparent dropper-bottle serums with clean-label claims and long shelf life, EGT eliminates the packaging and formulation complexity costs that glutathione imposes, while delivering OCTN1-mediated mitochondrial targeting that cytoplasmic antioxidants cannot provide [4].

Dietary Supplements and Functional Foods Targeting Systemic Antioxidant Status via a Vitamin-Like Mechanism

The OCTN1 transporter (Km = 4.68 µM) actively concentrates dietary ergothioneine to µM–sub-mM levels in erythrocytes, kidney, liver, and brain, with OCTN1 knockout mice showing negligible tissue accumulation despite equivalent dietary intake [1][2]. Its singlet oxygen reactivity (≥50-fold preference over GSH) and regenerable reaction mechanism [3] suggest a catalytic rather than sacrificial role. Because humans cannot synthesize EGT and tissue levels decline with age, dietary supplementation addresses a specific, transporter-mediated physiological deficit that generic antioxidants like vitamin C, vitamin E, CoQ10, or NAC cannot fill—supporting positioning as a conditionally essential 'longevity vitamin.'

Mitochondrial-Targeted Antioxidant Research and Neuroprotective Development

Ergothioneine accumulates in mitochondria and the nucleus through OCTN1-mediated transport, and isolated mitochondria from OCTN1 knockout mice show significantly impaired EGT uptake, confirming transporter-dependent mitochondrial delivery [1]. In cellular models, EGT was as potent as glutathione in protecting against pyrogallol-induced (superoxide-mediated) cytotoxicity, and this protection was abolished upon OCTN1 siRNA silencing [2]. For research programs investigating mitochondrial dysfunction in neurodegeneration, ischemia-reperfusion injury, or metabolic disease, EGT offers a unique tool compound that combines intrinsic radical-scavenging potency with a biologically encoded mitochondrial delivery system—a combination no synthetic mitochondrial-targeted antioxidant (e.g., MitoQ, SkQ1) has replicated with equivalent endogenous safety data.

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